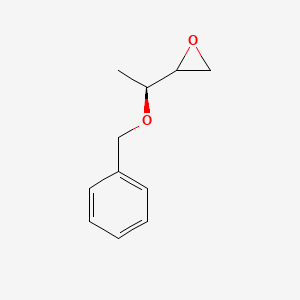

(3S)-3-benzyloxy-1,2-epoxybutane

Beschreibung

(3S)-3-Benzyloxy-1,2-epoxybutane is a chiral epoxide derivative characterized by a benzyl ether group at the third carbon of a four-carbon chain and an epoxide group spanning the first and second carbons. The stereochemistry at the third carbon (S-configuration) imparts specificity in its reactivity and biological interactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals requiring stereochemical precision. Its epoxide moiety enables ring-opening reactions with nucleophiles, while the benzyloxy group enhances solubility in organic solvents and modulates electronic effects during synthesis .

Eigenschaften

Molekularformel |

C11H14O2 |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

2-[(1S)-1-phenylmethoxyethyl]oxirane |

InChI |

InChI=1S/C11H14O2/c1-9(11-8-13-11)12-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11?/m0/s1 |

InChI-Schlüssel |

HZMPMAWIQIUION-FTNKSUMCSA-N |

Isomerische SMILES |

C[C@@H](C1CO1)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C1CO1)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 1,2-Epoxybutane (Butylene Oxide)

- Key Differences : Lacks the benzyloxy substituent and stereochemical complexity.

- Reactivity : The absence of the benzyloxy group simplifies its reactivity, making it less sterically hindered but more volatile.

- Applications: Primarily used as a stabilizer or monomer in polymer chemistry, unlike the synthetic intermediate role of (3S)-3-benzyloxy-1,2-epoxybutane.

(b) (3R)-3-Benzyloxy-1,2-Epoxybutane

- Stereochemical Impact : The R-configuration at the third carbon may alter reaction kinetics in asymmetric synthesis. For instance, enzymatic or catalytic processes often exhibit enantioselectivity, leading to divergent product profiles compared to the S-isomer.

(c) 3-Benzyloxy-1,2-Epoxyhexane

Functional Group Comparisons

(a) Epoxide vs. Diester Derivatives

- Studies on related epoxides (e.g., TDEs) and their diester counterparts demonstrate variability in immunostimulatory activity. For example, linear non-branched epoxides may show higher in vitro cytokine induction than diesters, though in vivo responses can be comparable .

- Stability : Epoxides like (3S)-3-benzyloxy-1,2-epoxybutane are generally more reactive toward nucleophiles than diesters, which require harsher conditions for ring-opening.

(b) Benzyl Ether vs. Other Protecting Groups

- Compared to tert-butyl or acetyl protecting groups, the benzyl ether in (3S)-3-benzyloxy-1,2-epoxybutane offers a balance between stability and ease of removal (e.g., via hydrogenolysis).

Data Table: Comparative Properties of Selected Epoxides

| Property | (3S)-3-Benzyloxy-1,2-Epoxybutane | 1,2-Epoxybutane | (3R)-3-Benzyloxy-1,2-Epoxybutane |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.23 | 72.11 | 192.23 |

| Boiling Point (°C) | ~250 (decomposes) | 63 | ~250 (decomposes) |

| Solubility in Water | Low | Moderate | Low |

| Enantiomeric Specificity | High (S-configuration) | None | High (R-configuration) |

| Key Applications | Chiral synthesis | Polymer industry | Chiral synthesis |

Note: Data extrapolated from analogous compounds and physicochemical databases (e.g., OECD, CAMEO) .

Research Findings and Challenges

- Stereochemical Influence : Enantiomers like the R- and S-forms of 3-benzyloxy epoxides can display divergent biological interactions. For instance, enantioselective enzymes may metabolize one form preferentially, altering toxicity or efficacy profiles.

- Data Gaps: No direct comparative studies on (3S)-3-benzyloxy-1,2-epoxybutane and its analogs are cited in accessible literature, underscoring the need for targeted research. Databases like the US EPA’s IRIS or ChemIDplus may provide supplementary hazard or pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.